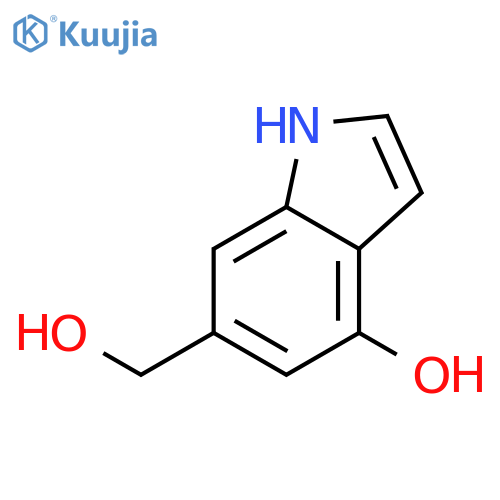

Cas no 61545-38-8 (1H-Indole-6-methanol, 4-hydroxy-)

1H-Indole-6-methanol, 4-hydroxy- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-6-methanol, 4-hydroxy-

- 6-(HYDROXYMETHYL)-1H-INDOL-4-OL

- 1H-Indole-6-methanol,4-hydroxy

- 4-Hydroxy-6-hydroxymethyl indole

- 4-Hydroxy-6-hydroxymethyl-indol

- 6-hydroxymethyl-indol-4-ol

- F18067

- 61545-38-8

- CRJSRSYVBBEGES-UHFFFAOYSA-N

- DTXSID00633059

- 4-hydroxy-6-hydroxymethyl-indole

- A868685

- SCHEMBL9333607

-

- MDL: MFCD20663366

- インチ: InChI=1S/C9H9NO2/c11-5-6-3-8-7(1-2-10-8)9(12)4-6/h1-4,10-12H,5H2

- InChIKey: CRJSRSYVBBEGES-UHFFFAOYSA-N

- ほほえんだ: C1=CNC2=C1C(=CC(=C2)CO)O

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 56.25000

- LogP: 1.36580

1H-Indole-6-methanol, 4-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM238781-250mg |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 95% | 250mg |

$361 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643990-100mg |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 98% | 100mg |

¥2138.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643990-250mg |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 98% | 250mg |

¥3454.00 | 2024-05-06 | |

| Chemenu | CM238781-1g |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 95% | 1g |

$773 | 2023-02-02 | |

| Chemenu | CM238781-1g |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 95% | 1g |

$795 | 2021-08-04 | |

| eNovation Chemicals LLC | D782758-100mg |

1H-Indole-6-methanol, 4-hydroxy- |

61545-38-8 | 95% | 100mg |

$138 | 2024-07-28 | |

| Alichem | A199008986-1g |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 95% | 1g |

$884.00 | 2023-09-01 | |

| Ambeed | A372823-1g |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 95% | 1g |

$763.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643990-25mg |

6-(Hydroxymethyl)-1H-indol-4-ol |

61545-38-8 | 98% | 25mg |

¥1008.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D782758-100mg |

1H-Indole-6-methanol, 4-hydroxy- |

61545-38-8 | 95% | 100mg |

$138 | 2025-02-21 |

1H-Indole-6-methanol, 4-hydroxy- 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

1H-Indole-6-methanol, 4-hydroxy-に関する追加情報

Comprehensive Analysis of 1H-Indole-6-methanol, 4-hydroxy- (CAS No. 61545-38-8): Properties, Applications, and Research Insights

1H-Indole-6-methanol, 4-hydroxy- (CAS No. 61545-38-8) is a bioactive indole derivative gaining significant attention in pharmaceutical and biochemical research. This compound, characterized by its hydroxyl and methanol functional groups attached to the indole core, exhibits unique physicochemical properties that make it valuable for diverse applications. Researchers are increasingly exploring its potential in drug development, particularly due to its structural similarity to serotonin and other endogenous signaling molecules.

The growing interest in indole-based compounds stems from their prevalence in natural products and pharmaceuticals. As a 4-hydroxy indole derivative, this molecule offers distinct advantages in molecular interactions, including hydrogen bonding capabilities and enhanced solubility profiles. Recent studies highlight its role as a potential building block for neurologically active compounds, aligning with current trends in central nervous system drug discovery.

From a synthetic chemistry perspective, 1H-Indole-6-methanol, 4-hydroxy- presents interesting challenges and opportunities. The presence of both hydroxyl and methanol groups on the aromatic system allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its molecular weight of 163.18 g/mol and moderate polarity contribute to its utility in various experimental conditions.

In analytical applications, this compound has shown promise as a reference standard in HPLC and mass spectrometry studies of indole metabolites. The scientific community has noted its characteristic UV absorption spectrum, with maximum absorbance typically observed around 280-290 nm, which facilitates its detection and quantification in complex matrices.

Current research trends emphasize the compound's potential in green chemistry applications. Its relatively simple structure and biodegradability make it an attractive candidate for sustainable chemical processes. Many laboratories are investigating its use as a precursor for biocompatible materials, responding to the growing demand for environmentally friendly alternatives in material science.

The stability profile of 61545-38-8 under various conditions has become a subject of detailed investigation. Preliminary data suggests good thermal stability below 150°C, with decomposition studies providing insights into its potential handling requirements. These characteristics are particularly relevant for researchers exploring its incorporation into polymeric systems or controlled-release formulations.

In the context of medicinal chemistry, the compound's structural features have drawn comparisons to known tryptophan metabolites. This similarity has sparked interest in its potential biological activities, with preliminary studies examining its interactions with various enzyme systems. While not currently approved for therapeutic use, its molecular framework serves as an important scaffold in drug design projects.

The commercial availability of 1H-Indole-6-methanol, 4-hydroxy- has increased significantly in recent years, reflecting growing demand from research institutions. Suppliers typically offer it in powder form with purity levels exceeding 95%, meeting the rigorous standards required for scientific applications. Proper storage recommendations generally include protection from light and moisture at controlled temperatures.

From a regulatory standpoint, the compound currently falls outside major restriction categories, making it accessible for legitimate research purposes. However, researchers should always consult current local regulations before procurement or use, as chemical classification systems undergo periodic updates.

Future research directions for this compound may explore its potential in catalysis and material science applications. The unique electronic properties of the indole nucleus combined with its functional groups suggest possible uses in organic electronics or as a ligand in coordination chemistry. These applications align well with current scientific priorities in renewable energy and advanced materials development.

In summary, 1H-Indole-6-methanol, 4-hydroxy- represents an intriguing subject of study across multiple scientific disciplines. Its combination of structural features, physicochemical properties, and synthetic accessibility positions it as a versatile compound with significant potential for future innovations in chemistry and life sciences.

61545-38-8 (1H-Indole-6-methanol, 4-hydroxy-) 関連製品

- 61545-41-3(6-Methyl-1H-indol-4-ol)

- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)

- 2580232-14-8(tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)

- 864859-88-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172320-50-0(1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)

- 946272-15-7(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)

- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)

- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)